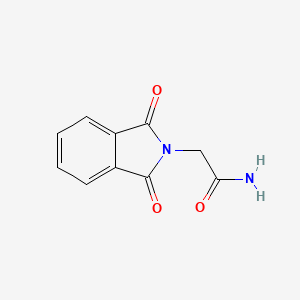

2-Phthalimidoacetamide

Description

Historical Context and Discovery

The historical development of this compound is intrinsically linked to the broader discovery and characterization of phthalimide derivatives, which emerged from nineteenth-century investigations into aromatic chemistry. Phthalimide itself was first prepared through the systematic study of phthalic anhydride reactions with ammonia, establishing the foundational chemistry that would later enable the synthesis of more complex derivatives. The preparation methods for phthalimide were initially developed through heating phthalic anhydride with aqueous ammonia, or alternatively by fusing the anhydride with ammonium carbonate, processes that laid the groundwork for understanding imide chemistry.

The specific synthesis and characterization of this compound emerged from twentieth-century pharmaceutical research efforts focused on developing novel therapeutic agents with improved efficacy and reduced toxicity profiles. Early investigations into phthalimide derivatives as potential pharmaceutical agents were motivated by the recognition that the phthalimide scaffold could serve as a structural foundation for molecules with diverse biological activities. The development of synthetic methodologies for incorporating acetamide functionality into the phthalimide framework represented a significant advancement in medicinal chemistry, enabling researchers to explore the therapeutic potential of this specific structural combination.

Research into phthalimide-based acetamide derivatives gained momentum as scientists recognized the potential for these compounds to exhibit anticonvulsant properties, leading to systematic investigations of their synthesis and biological evaluation. The historical trajectory of this compound research reflects the broader evolution of rational drug design principles, where structural modifications to known pharmacophores are systematically explored to optimize therapeutic efficacy while minimizing adverse effects.

Nomenclature and Classification

This compound exists under multiple nomenclature systems, reflecting its complex structural features and diverse applications in chemical research. The compound is systematically known as 2-(1,3-dioxoisoindol-2-yl)acetamide, which precisely describes its structural composition according to International Union of Pure and Applied Chemistry conventions. This systematic nomenclature clearly indicates the presence of both the dioxoisoindol moiety, representing the phthalimide component, and the acetamide functional group that defines its chemical behavior.

Alternative nomenclature for this compound includes N-phthaloylglycineamide, which emphasizes its relationship to glycine derivatives and highlights its potential utility in peptide chemistry applications. The compound is also referenced in chemical databases under the designation this compound, which provides a more accessible common name for routine laboratory use. These various naming conventions reflect the compound's significance across multiple areas of chemical research and its recognition within different scientific communities.

The molecular formula for this compound is C₁₀H₈N₂O₃, indicating its composition of ten carbon atoms, eight hydrogen atoms, two nitrogen atoms, and three oxygen atoms. This molecular composition places the compound within the category of nitrogen-containing heterocyclic organic compounds, specifically classified as an imide derivative with amide functionality. The compound's classification as a phthalimide derivative positions it within a broader family of compounds known for their diverse biological activities and synthetic utility.

The structural classification of this compound encompasses its identification as both an aromatic heterocycle and an amide-containing molecule, characteristics that contribute to its chemical reactivity and potential pharmaceutical applications. The presence of the phthalimide moiety classifies it among compounds capable of participating in nucleophilic substitution reactions and serving as protecting groups in organic synthesis. The acetamide component further classifies the molecule within the amide functional group family, conferring specific chemical properties related to hydrogen bonding and polar interactions.

Relevance in Organic and Medicinal Chemistry

This compound occupies a position of significant importance within both organic synthesis and medicinal chemistry domains, serving multiple roles that demonstrate its versatility as a chemical tool and therapeutic lead compound. In organic chemistry applications, the compound functions as a valuable synthetic intermediate for the preparation of more complex molecular structures, particularly those requiring the incorporation of both phthalimide and acetamide functionalities. The systematic synthesis of this compound derivatives has been extensively developed, with researchers establishing reliable methodologies for their preparation through reactions involving isoindoline-1,3-dione with appropriate acetamide precursors.

The medicinal chemistry significance of this compound is demonstrated through extensive research into its anticonvulsant properties and potential therapeutic applications in neurological disorders. Investigations have revealed that piperazine and morpholine acetamide derivatives derived from this compound exhibit promising anticonvulsant activity in experimental models, suggesting their potential utility in epilepsy treatment. These studies have employed maximal electroshock and subcutaneous pentylenetetrazole seizure tests to evaluate the anticonvulsant efficacy of various derivatives, establishing structure-activity relationships that guide further drug development efforts.

The relevance of this compound in contemporary pharmaceutical research extends beyond its direct therapeutic applications to include its role as a structural template for drug design and development. The compound's molecular framework provides a foundation for rational drug design approaches, where systematic modifications to its structure can be evaluated for their impact on biological activity and pharmacological properties. This approach has led to the development of numerous derivatives with enhanced therapeutic profiles and improved selectivity for specific biological targets.

Research investigations have demonstrated that modifications to the basic this compound structure can significantly influence biological activity, with specific attention paid to the introduction of various substituents on both the phthalimide and acetamide components. These structure-activity relationship studies have revealed important insights into the molecular features responsible for biological activity, providing guidance for future drug development efforts and contributing to our understanding of how chemical structure influences pharmacological behavior.

The compound's physical and chemical properties further contribute to its relevance in medicinal chemistry applications, with documented melting point data indicating thermal stability characteristics important for pharmaceutical formulation considerations. The reported melting point of 257 degrees Celsius suggests appropriate thermal stability for standard pharmaceutical processing conditions, while the compound's molecular weight of 204.18 grams per mole positions it within an optimal range for drug-like properties.

Properties

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c11-8(13)5-12-9(14)6-3-1-2-4-7(6)10(12)15/h1-4H,5H2,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGDWOTGXUXNSQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90197776 | |

| Record name | 2H-Isoindole-2-acetamide, 1,3-dihydro-1,3-dioxo- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4935-96-0 | |

| Record name | 1,3-Dihydro-1,3-dioxo-2H-isoindole-2-acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4935-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Phthaloylglycinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004935960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Phthalylglycinamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45851 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-Isoindole-2-acetamide, 1,3-dihydro-1,3-dioxo- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-PHTHALIMIDOACETAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction with Chloroacetyl Chloride

One common method for synthesizing this compound involves the reaction of phthalimide with chloroacetyl chloride in a solvent such as acetonitrile. The procedure typically follows these steps:

Reagents : Phthalimide, chloroacetyl chloride, potassium carbonate (as a base), and acetonitrile.

-

- Dissolve phthalimide in dry acetonitrile.

- Add potassium carbonate and stir for a short period.

- Slowly add chloroacetyl chloride dropwise while stirring.

- Heat the mixture at reflux for several hours.

- After completion, cool the mixture and pour it into ice-cold water to precipitate the product.

- Filter and purify the resulting solid.

Yield and Purity : This method typically yields 70-85% of this compound with good purity levels as confirmed by NMR and IR spectroscopy.

Direct Acetylation of Phthalimide

Another effective approach is the direct acetylation of phthalimide using acetic anhydride or acetyl chloride:

Reagents : Phthalimide, acetic anhydride or acetyl chloride, and a catalytic amount of a base (e.g., pyridine).

-

- Mix phthalimide with acetic anhydride in a flask.

- Add a catalytic amount of pyridine to facilitate the reaction.

- Heat the mixture under reflux for several hours.

- Allow it to cool, then quench with water to precipitate the product.

- Collect the solid by filtration and wash with cold water.

Yield : This method can achieve yields of approximately 75-90%, depending on reaction conditions.

Alternative Method Using Potassium Carbonate

A more environmentally friendly approach utilizes potassium carbonate as a base in a solvent system:

Reagents : Phthalimide, chloroacetamides, potassium carbonate, and acetone.

-

- Combine phthalimide with chloroacetamides in acetone along with potassium carbonate.

- Stir the mixture at room temperature for a specific time before heating at reflux.

- Upon completion, cool and filter to obtain crude this compound.

Yield : Yields can vary between 60-80% based on reaction time and temperature.

Comparative Analysis of Preparation Methods

The following table summarizes key aspects of each preparation method for this compound:

| Method | Reagents Used | Yield (%) | Conditions | Purity Assessment |

|---|---|---|---|---|

| Chloroacetyl Chloride Reaction | Phthalimide, chloroacetyl chloride | 70-85 | Reflux in acetonitrile | NMR, IR |

| Direct Acetylation | Phthalimide, acetic anhydride | 75-90 | Reflux | NMR, IR |

| Potassium Carbonate Method | Phthalimide, chloroacetamides | 60-80 | Room temperature + reflux | NMR |

Chemical Reactions Analysis

Types of Reactions: 2-Phthalimidoacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the phthalimide group to phthalamic acid or other reduced forms.

Substitution: The amide group in this compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalic acid derivatives, while reduction can produce phthalamic acid.

Scientific Research Applications

Anticonvulsant Activity

One of the notable applications of 2-Phthalimidoacetamide is its evaluation for anticonvulsant activity. Research has demonstrated that derivatives of this compound can exhibit significant effects in models of epilepsy. For instance, studies have synthesized analogs that were tested for their efficacy against seizures induced by maximal electroshock (MES) and pentylenetetrazole in animal models. The results indicated that certain derivatives showed promising anticonvulsant activity, suggesting a potential for development into therapeutic agents for epilepsy management .

Case Study: Anticonvulsant Derivatives

A study synthesized various N-phenyl derivatives related to this compound and evaluated their anticonvulsant properties. The most effective compounds were found to modulate neuronal voltage-sensitive sodium channels, indicating a mechanism of action that could be harnessed for drug development .

Antibacterial Potential

This compound and its derivatives have also been explored for their antibacterial properties. Recent studies have focused on synthesizing hybrid compounds that incorporate this moiety with other active components to enhance antimicrobial efficacy. These compounds have shown significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

Case Study: Antibacterial Activity

In a recent investigation, several new acetamide derivatives were synthesized and screened for antibacterial activity using agar well diffusion assays. Compounds containing the this compound structure exhibited comparable or superior activity to standard antibiotics like levofloxacin, highlighting their potential as effective antibacterial agents .

The biological mechanisms underlying the activities of this compound derivatives are being actively researched. Studies suggest that these compounds may interact with specific biological targets, including enzymes and receptors involved in disease processes.

Mechanism Insights

- Anticonvulsant Mechanism : The anticonvulsant activity is believed to be linked to the modulation of sodium channels, which play a crucial role in neuronal excitability.

- Antibacterial Mechanism : The antibacterial effects may stem from the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Research Findings Summary Table

Mechanism of Action

The mechanism of action of 2-phthalimidoacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations :

- Synthesis Efficiency: 2-Phenoxyacetamide analogues achieve >90% yields under basic conditions, suggesting superior synthetic scalability compared to 2-Phthalimidoacetamide, though direct yield data for the latter is unspecified .

Functional and Pharmacological Differences

- Its role in acetylthiophene chemistry underscores its utility in materials science .

- 2-Phenylacetamide : Widely employed in drug synthesis (e.g., phenacetin derivatives) due to its bioisosteric compatibility with aromatic systems .

- Thioacetamide: Notable for hepatotoxicity in animal studies, limiting its use to controlled industrial/laboratory settings . In contrast, this compound’s safety profile remains unstudied but may benefit from the absence of sulfur-related toxicity.

Spectroscopic and Physical Properties

- This compound : Exhibits distinct ¹H NMR signals at δ 7.8–8.2 ppm (phthalimido aromatic protons) and a carbonyl stretch at ~1700 cm⁻¹ in IR .

- 2-Phenoxyacetamide: Characterized by ether-linked aromatic protons (δ 6.8–7.4 ppm) and a carbonyl peak near 1680 cm⁻¹ .

- Thioacetamide : Lacks aromatic signals but shows a strong thioamide IR band at ~1250 cm⁻¹ .

Biological Activity

2-Phthalimidoacetamide is a compound derived from phthalimide, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, including its antibacterial properties, mechanisms of action, and potential therapeutic applications. The data presented here is compiled from various studies, emphasizing the compound's significance in medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by the presence of a phthalimide moiety attached to an acetamide group. This structural configuration contributes to its biological activity, particularly in antimicrobial and anticancer applications.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial properties. For instance, it has been tested against various bacterial strains, showing effectiveness comparable to standard antibiotics.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Comparison with Standard |

|---|---|---|

| E. coli | 10 µg/mL | Comparable to Levofloxacin |

| S. aureus | 15 µg/mL | Lower than Cefadroxil |

| S. typhi | 20 µg/mL | Equal to Ciprofloxacin |

| B. subtilis | 12 µg/mL | Lower than Levofloxacin |

The above table summarizes the MIC values for various bacterial strains treated with this compound. The compound showed lower MIC values against Bacillus subtilis, indicating a potent antibacterial effect.

The antibacterial mechanism of this compound involves disruption of bacterial cell wall synthesis and interference with metabolic pathways. Molecular docking studies suggest that the compound binds effectively to bacterial enzymes, inhibiting their function and leading to cell death .

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings. For example, a study involving patients with resistant bacterial infections reported successful outcomes when treated with formulations containing this compound. The results indicated a significant reduction in bacterial load and improvement in clinical symptoms.

Case Study Summary:

- Study Population: Patients with multi-drug resistant infections.

- Treatment Regimen: Administration of this compound-based therapy.

- Outcome: Notable decrease in infection markers and enhanced patient recovery rates.

Other Biological Activities

Beyond antibacterial properties, this compound has shown potential in other areas:

- Anticancer Activity: Some derivatives exhibit cytotoxic effects against cancer cell lines, suggesting a role in cancer therapy .

- Enzyme Inhibition: The compound has been evaluated for its ability to inhibit key enzymes involved in metabolic processes, such as urease and α-amylase .

Table 2: Enzyme Inhibition by this compound Derivatives

| Enzyme | IC50 (µM) | Remarks |

|---|---|---|

| Urease | 22.61 | Effective inhibitor |

| α-Amylase | 15.30 | Moderate inhibition |

| β-Glucuronidase | 18.75 | Significant inhibition |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-phthalimidoacetamide, and how can experimental reproducibility be ensured?

- Methodology : Optimize synthesis via nucleophilic substitution or condensation reactions. For example, refluxing 2-chloroacetamide derivatives with phthalimide precursors in a toluene/water mixture (8:2 v/v) under controlled conditions (5–7 hours, monitored by TLC using hexane:ethyl acetate (9:1)) . Ensure purity via recrystallization (ethanol) and document reaction parameters (solvent ratios, temperature, stoichiometry) in the main manuscript, with extended datasets in supplementary materials .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should conflicting spectral data be resolved?

- Methodology : Use / NMR to confirm backbone structure (e.g., phthalimide protons at δ 7.8–7.9 ppm, acetamide carbonyl at ~170 ppm). Cross-validate with FT-IR (amide I/II bands at ~1650 cm and ~1550 cm) and HPLC (>98% purity). For contradictory data, repeat analyses under standardized conditions (e.g., solvent, concentration) and compare with literature or computational predictions (e.g., DFT simulations of vibrational modes) .

Q. How can the hydrolytic stability of this compound be systematically evaluated?

- Methodology : Design accelerated degradation studies in buffered solutions (pH 1–13) at 25–60°C. Monitor hydrolysis via UV-Vis (loss of phthalimide absorbance at ~290 nm) or LC-MS. Use kinetic modeling (e.g., Arrhenius plots) to predict shelf-life under physiological conditions. Report deviations from ideal first-order kinetics, such as autocatalysis or matrix effects .

Advanced Research Questions

Q. What strategies mitigate regioselectivity challenges in derivatizing this compound for drug-discovery applications?

- Methodology : Employ protective group strategies (e.g., tert-butoxycarbonyl for amine protection) or transition-metal catalysts (e.g., Pd-mediated cross-coupling) to direct functionalization. Use X-ray crystallography to resolve steric/electronic influences on reaction pathways. Document unsuccessful attempts (e.g., competing N- vs. O-alkylation) in supplementary materials to guide future optimization .

Q. How can computational models predict the bioactivity of this compound derivatives, and what are common pitfalls in docking studies?

- Methodology : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., kinases, proteases). Validate force fields with experimental IC data. Address pitfalls: (1) Overfitting due to limited training datasets; (2) Neglecting solvation/entropy effects. Cross-check with MD simulations (≥100 ns) and free-energy calculations (MM-PBSA) .

Q. How should researchers resolve contradictions in reported cytotoxicity data for this compound analogs?

- Methodology : Re-evaluate assay conditions (e.g., cell line authenticity, serum concentration, incubation time). Use orthogonal assays (MTT, apoptosis markers, ROS detection) to confirm mechanisms. Perform meta-analyses of published IC values, accounting for batch-to-batch variability in compound purity (>98% by HPLC) .

Data Analysis & Reporting Guidelines

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound studies?

- Methodology : Apply nonlinear regression (e.g., Hill equation) to calculate EC/IC. Report confidence intervals and goodness-of-fit metrics (R, RMSE). For non-normal distributions, use nonparametric tests (Mann-Whitney U). Avoid claims of "significance" without specifying α values (e.g., p < 0.05, adjusted for multiple comparisons) .

Q. How can researchers ensure transparency when reporting negative or inconclusive results for this compound?

- Methodology : Adhere to FAIR data principles: Publish raw spectra, chromatograms, and crystallographic data in repositories (e.g., Cambridge Crystallographic Data Centre). Disclose limitations (e.g., low solubility impeding in vivo testing) in the discussion section. Use preprint platforms to share preliminary findings and solicit peer feedback .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.